1,3-Dibromobenzene

Description

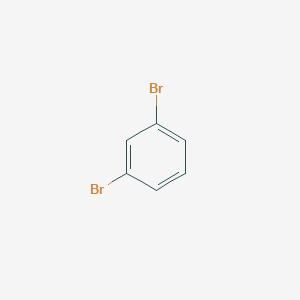

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2/c7-5-2-1-3-6(8)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRLURSZEMLAFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051555 | |

| Record name | 1,3-Dibromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | m-Dibromobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8511 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.26 [mmHg] | |

| Record name | m-Dibromobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8511 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

108-36-1 | |

| Record name | 1,3-Dibromobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dibromobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dibromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dibromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-DIBROMOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74EF6KH8TC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physical and chemical properties of 1,3-dibromobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromobenzene, also known as m-dibromobenzene, is a halogenated aromatic hydrocarbon with the chemical formula C₆H₄Br₂.[1][2] In this compound, two bromine atoms are substituted at the meta positions of a benzene (B151609) ring.[1][3] It exists as a colorless to light yellow liquid at room temperature.[2][3][4] this compound is a versatile chemical intermediate, widely utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[2] Its unique structural and electronic properties make it a valuable precursor in various organic reactions, particularly in the formation of complex molecular architectures through metal-catalyzed cross-coupling reactions.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a visualization of a critical synthetic pathway.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a ready reference for laboratory and research applications.

Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₄Br₂[5] |

| Molecular Weight | 235.90 g/mol |

| CAS Number | 108-36-1[5] |

| Appearance | Clear, colorless to light yellow liquid[2][3][4] |

| Density | 1.952 g/mL at 25 °C[5] |

| Melting Point | -7 °C[4][5] |

| Boiling Point | 218-219 °C[5] |

| Flash Point | 93.4 °C (200.1 °F) - closed cup[6] |

| Vapor Pressure | 5 mmHg at 66 °C[5] |

| Vapor Density | 8.16 (vs air)[5] |

| Refractive Index | n20/D 1.608[5] |

| Solubility | Insoluble in water[5][7][8]. Soluble in organic solvents such as ethanol, ether, benzene, toluene, heptane, and chloroform.[3][8][9] |

Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound[1] |

| Synonyms | m-Dibromobenzene[2] |

| SMILES | C1=CC(=CC(=C1)Br)Br[1] |

| InChI Key | JSRLURSZEMLAFO-UHFFFAOYSA-N[1] |

| Stability | Stable under ambient conditions[3] |

| Reactivity | Undergoes electrophilic substitution and metal-catalyzed coupling reactions[3] |

| InChI | 1S/C6H4Br2/c7-5-2-1-3-6(8)4-5/h1-4H[1] |

Spectral Data

Spectral data are crucial for the identification and characterization of this compound.

| Spectral Data Type | Availability |

| ¹H NMR | Spectra available.[10][11] |

| ¹³C NMR | Spectra available.[10] |

| Mass Spectrometry | Spectra available (electron ionization).[12] |

| Infrared (IR) Spectroscopy | Spectra available.[13] |

| Raman Spectroscopy | Spectra available.[11] |

Chemical Reactivity and Applications

This compound serves as a key building block in organic synthesis due to the reactivity of its carbon-bromine bonds. It is particularly valuable in palladium-catalyzed cross-coupling reactions.

One of its most significant applications is in the Suzuki coupling reaction . This reaction involves the coupling of an organoboron compound with an organohalide and is a powerful method for forming carbon-carbon bonds. This compound can be coupled with phenyl boronic acid in a solid-supported potassium fluoride-aluminum oxide palladium-catalyzed reaction to produce conjugated polyaryls.[5][14] This methodology is also employed in the synthesis of [n]metacyclophanes.[5][15]

Furthermore, this compound is used in the synthesis of various pharmaceutical intermediates. For instance, it is a starting material in the synthesis of the antiviral drug lufotrelvir.[4] The initial step in this synthesis is the formylation of this compound to 2,6-dibromobenzaldehyde.[4] It is also used to prepare 5-(3-bromo-phenyl)-2,4-di-tert-butoxy-pyrimidine.[5][15]

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

A common laboratory-scale synthesis of this compound involves the diazotization of 3-bromoaniline (B18343), followed by a Sandmeyer reaction with cuprous bromide.[4][16]

Materials:

-

3-bromoaniline

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Cuprous bromide (CuBr)

-

Ethanol

Procedure:

-

Diazotization: 3-bromoaniline is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C. A chilled aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.[17]

-

Sandmeyer Reaction: The freshly prepared diazonium salt solution is added to a solution of cuprous bromide. This results in the replacement of the diazonium group with a bromine atom, yielding this compound.

-

Workup and Purification: The reaction mixture is typically subjected to steam distillation to isolate the crude this compound. The product is then washed, dried, and purified by fractional distillation.

Nitration of this compound

This protocol describes the synthesis of 1,3-Dibromo-2,4,6-trinitrobenzene.[18]

Materials:

-

This compound

-

Potassium nitrate (B79036) (KNO₃)

-

30% Oleum (B3057394) (fuming sulfuric acid)

-

Crushed ice

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound and potassium nitrate.[18]

-

Addition of Oleum: Carefully add 30% oleum to the mixture with stirring, ensuring the temperature remains below 60°C, using an ice bath if necessary.[18]

-

Heating: After the addition is complete, heat the mixture to 100-110°C for 2-3 hours.[18]

-

Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.[18]

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with cold deionized water until the washings are neutral, and then dried.[18]

Mandatory Visualization

The following diagram illustrates the Suzuki-Miyaura coupling reaction of this compound with a generic organoborane to form a biaryl product, a fundamental transformation in modern organic synthesis.

Caption: Suzuki-Miyaura coupling of this compound.

Safety Information

This compound is classified as an irritant.[5] It causes skin and serious eye irritation.[1][3] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.[3] It should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | C6H4Br2 | CID 7927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound CAS#: 108-36-1 [m.chemicalbook.com]

- 6. 1,3-二溴苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 8. This compound | 108-36-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. Dibromobenzene - Wikipedia [en.wikipedia.org]

- 10. Page loading... [wap.guidechem.com]

- 11. This compound(108-36-1) 1H NMR [m.chemicalbook.com]

- 12. Benzene, 1,3-dibromo- [webbook.nist.gov]

- 13. Benzene, 1,3-dibromo- [webbook.nist.gov]

- 14. This compound 97 108-36-1 [sigmaaldrich.com]

- 15. This compound, 97+% | Fisher Scientific [fishersci.ca]

- 16. nbinno.com [nbinno.com]

- 17. youtube.com [youtube.com]

- 18. benchchem.com [benchchem.com]

1,3-dibromobenzene CAS number 108-36-1

An In-depth Technical Guide to 1,3-Dibromobenzene (CAS: 108-36-1)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in organic synthesis. It covers its physicochemical properties, detailed synthesis protocols, significant chemical reactions, applications in research and development, spectroscopic signature, and essential safety and handling information.

Physicochemical Properties

This compound, also known as m-dibromobenzene, is a colorless to light yellow liquid at room temperature.[1][2][3] It is characterized by low solubility in water but is soluble in common organic solvents like ethanol (B145695) and ether.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 108-36-1 | |

| Molecular Formula | C₆H₄Br₂ | |

| Molecular Weight | 235.90 g/mol | [4] |

| Appearance | Clear colorless to light yellow liquid | [1][2] |

| Melting Point | -7 °C | [2][3] |

| Boiling Point | 218-219 °C | [2][3] |

| Density | 1.952 g/mL at 25 °C | [2] |

| Vapor Pressure | 5 mmHg at 66 °C | [2] |

| Vapor Density | 8.16 (vs. air) | [2] |

| Refractive Index (n20/D) | 1.608 | [2] |

| Water Solubility | 0.068 g/L (insoluble) | [1][2] |

| Flash Point | 93.4 °C (closed cup) |

Synthesis and Manufacturing

The most reliable and specific method for synthesizing this compound is through the diazotization of 3-bromoaniline (B18343), followed by a Sandmeyer reaction.[3][5][6] This multi-step process ensures the correct meta-positioning of the bromine atoms.

Experimental Protocol: Sandmeyer Reaction for this compound Synthesis

This protocol is adapted from established methodologies for Sandmeyer reactions.[7]

Materials:

-

3-bromoaniline

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) bromide (CuBr)

-

Ice

-

Diethyl ether

-

Sodium hydroxide (B78521) (NaOH) solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)

Procedure:

-

Diazotization:

-

In a flask surrounded by an ice-salt bath to maintain a temperature of 0-5 °C, dissolve 3-bromoaniline in aqueous HBr.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline (B41778) solution. Maintain vigorous stirring and ensure the temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a change in the solution.

-

-

Sandmeyer Reaction:

-

In a separate reaction vessel, prepare a solution or suspension of copper(I) bromide in HBr.

-

Slowly and carefully add the cold diazonium salt solution to the CuBr solution. Effervescence (release of N₂ gas) will be observed.

-

Once the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a short period to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture and transfer it to a separatory funnel.

-

Extract the crude this compound with a suitable organic solvent such as diethyl ether.

-

Wash the organic layer sequentially with water, a dilute NaOH solution to remove excess acid, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by fractional distillation to yield pure this compound.

-

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 108-36-1 [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C6H4Br2 | CID 7927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. This compound | High Purity | For Research Use [benchchem.com]

- 7. A Novel Synthesis of Bromobenzenes Using Molecular Bromine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,3-Dibromobenzene from Benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route for preparing 1,3-dibromobenzene from benzene (B151609). Direct dibromination of benzene is an inefficient method for obtaining the 1,3-isomer due to the ortho- and para-directing nature of the first bromine substituent.[1] Therefore, a multi-step synthesis is required to achieve the desired meta-substitution pattern. The most established and reliable method involves a five-step sequence starting with the nitration of benzene, followed by bromination, reduction of the nitro group, diazotization, and finally, a Sandmeyer or Gattermann reaction.

Overall Synthesis Pathway

The logical workflow for the synthesis of this compound from benzene is illustrated below. This pathway is designed to control the regioselectivity of the bromination steps by introducing a meta-directing nitro group, which is later converted to a diazonium group and replaced by bromine.

Caption: Logical workflow for the synthesis of this compound from benzene.

Data Presentation

The following tables summarize the quantitative data for each step of the synthesis, providing a clear comparison of reactants, products, and reaction yields.

Table 1: Synthesis of m-Bromonitrobenzene from Benzene

| Step | Reactant | Reagents | Product | Molar Ratio (Reactant:Reagent) | Typical Yield |

| 1. Nitration | Benzene | Conc. HNO₃, Conc. H₂SO₄ | Nitrobenzene | 1 : 1.2 : 1.4 | ~80-90% |

| 2. Bromination | Nitrobenzene | Br₂, Fe powder | m-Bromonitrobenzene | 1 : 1.1 : 0.07 | 60-75% |

Table 2: Synthesis of this compound from m-Bromonitrobenzene

| Step | Reactant | Reagents | Product | Molar Ratio (Reactant:Reagent) | Typical Yield |

| 3. Reduction | m-Bromonitrobenzene | Sn, Conc. HCl | 3-Bromoaniline | 1 : 2.5 : 5.5 | ~85% |

| 4. Diazotization | 3-Bromoaniline | NaNO₂, HBr | 3-Bromobenzenediazonium bromide | 1 : 1.1 : 3 | In situ |

| 5. Sandmeyer Reaction | 3-Bromobenzenediazonium bromide | CuBr | This compound | 1 : 1.2 | ~70-80% |

Experimental Protocols

Detailed methodologies for the key experiments in the synthesis of this compound are provided below.

Step 1: Nitration of Benzene to Nitrobenzene

This procedure outlines the electrophilic aromatic substitution of benzene to introduce a nitro group.

Materials:

-

Benzene (C₆H₆)

-

Concentrated Nitric Acid (HNO₃, ~70%)

-

Concentrated Sulfuric Acid (H₂SO₄, ~98%)

-

Ice bath

-

Separatory funnel

-

Sodium bicarbonate solution (5%)

-

Anhydrous calcium chloride (CaCl₂)

Procedure:

-

In a round-bottom flask, carefully prepare the nitrating mixture by slowly adding a measured volume of concentrated sulfuric acid to a cooled volume of concentrated nitric acid. Maintain the temperature of the mixture below 20°C using an ice bath.

-

To the cooled nitrating mixture, add benzene dropwise with continuous stirring, ensuring the reaction temperature does not exceed 55-60°C.[2]

-

After the addition of benzene is complete, heat the mixture to 60°C for approximately one hour with continuous stirring to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and carefully pour it into a beaker containing cold water.

-

Transfer the mixture to a separatory funnel. The lower layer, containing the acidic residue, is separated and discarded.

-

Wash the upper organic layer (nitrobenzene) sequentially with cold water, 5% sodium bicarbonate solution, and again with water to remove any remaining acid.

-

Dry the crude nitrobenzene over anhydrous calcium chloride and then purify by distillation, collecting the fraction boiling at approximately 211°C.

Step 2: Bromination of Nitrobenzene to m-Bromonitrobenzene

This procedure details the bromination of nitrobenzene, where the nitro group directs the incoming bromine to the meta position.[3]

Materials:

-

Nitrobenzene (C₆H₅NO₂)

-

Bromine (Br₂)

-

Iron powder (Fe)

-

Oil bath

-

Steam distillation apparatus

-

Sodium bisulfite (NaHSO₃) solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the nitrobenzene and iron powder.

-

Heat the flask in an oil bath to 135-145°C.

-

Slowly add bromine from the dropping funnel to the heated and stirred nitrobenzene. The addition should be controlled to prevent the bromine vapors from escaping through the condenser.

-

After the addition is complete, continue heating and stirring for another hour.

-

Allow the reaction mixture to cool and then pour it into water containing a small amount of sodium bisulfite solution to neutralize any unreacted bromine.

-

The crude m-bromonitrobenzene is then purified by steam distillation. The product will distill over as a yellow oil, which solidifies upon cooling.

-

Collect the solid product by suction filtration and wash with cold water. The crude product has a melting point of 51-52°C and can be further purified by recrystallization from ethanol.[3]

Step 3: Reduction of m-Bromonitrobenzene to 3-Bromoaniline

This protocol describes the reduction of the nitro group to an amine using tin and hydrochloric acid.

Materials:

-

m-Bromonitrobenzene (C₆H₄BrNO₂)

-

Granulated Tin (Sn)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (B78521) (NaOH) solution (~30%)

-

Ice bath

Procedure:

-

In a round-bottom flask, place the m-bromonitrobenzene and granulated tin.

-

Slowly add concentrated hydrochloric acid to the flask. The reaction is exothermic and should be controlled by cooling in an ice bath if necessary.

-

After the initial vigorous reaction subsides, heat the mixture under reflux until the reaction is complete (the disappearance of the yellow oil of nitrobenzene).

-

Cool the reaction mixture and slowly add a concentrated solution of sodium hydroxide until the mixture is strongly alkaline to precipitate the tin salts as tin(IV) hydroxide.

-

The 3-bromoaniline can be isolated by steam distillation from the alkaline mixture.

-

Extract the distillate with a suitable organic solvent (e.g., diethyl ether), dry the organic extract over anhydrous potassium carbonate, and remove the solvent by distillation to obtain the 3-bromoaniline.

Step 4: Diazotization of 3-Bromoaniline

This procedure outlines the conversion of the primary aromatic amine to a diazonium salt. This reaction is temperature-sensitive and must be carried out at low temperatures.[4]

Materials:

-

3-Bromoaniline (C₆H₆BrN)

-

Concentrated Hydrobromic Acid (HBr, ~48%)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Ice-salt bath

Procedure:

-

Dissolve the 3-bromoaniline in a mixture of concentrated hydrobromic acid and water in a beaker.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with constant stirring. The temperature must be maintained below 5°C throughout the addition to prevent the decomposition of the diazonium salt.

-

The completion of the diazotization can be tested by the immediate blue color formation on starch-iodide paper, indicating the presence of excess nitrous acid.

-

The resulting solution of 3-bromobenzenediazonium bromide is used immediately in the next step without isolation.

Step 5: Sandmeyer Reaction to form this compound

This final step involves the copper(I) bromide-catalyzed replacement of the diazonium group with a bromine atom.[5]

Materials:

-

3-Bromobenzenediazonium bromide solution (from Step 4)

-

Copper(I) Bromide (CuBr)

-

Hydrobromic Acid (HBr)

Procedure:

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with stirring.

-

A vigorous evolution of nitrogen gas will occur. The reaction mixture is typically warmed gently to ensure the complete decomposition of the diazonium salt.

-

After the nitrogen evolution ceases, the mixture is subjected to steam distillation. The this compound will co-distill with the water.

-

Separate the organic layer from the distillate, wash it with a dilute sodium hydroxide solution and then with water.

-

Dry the crude this compound over anhydrous calcium chloride and purify by distillation, collecting the fraction boiling at approximately 219-220°C.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the chemical transformations and the relationship between the intermediates in the synthesis of this compound.

Caption: Step-wise chemical transformations in the synthesis of this compound.

References

- 1. A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid | Semantic Scholar [semanticscholar.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 5. Sandmeyer Reaction (Ar-NH2 to Ar-Br) [commonorganicchemistry.com]

1,3-dibromobenzene molecular weight and formula

An In-depth Technical Guide to 1,3-Dibromobenzene

This technical guide provides a comprehensive overview of this compound, a versatile aromatic compound utilized in a wide range of applications, from pharmaceuticals to materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and reactivity.

Core Properties and Identifiers

This compound, also known as m-dibromobenzene, is a colorless liquid at room temperature.[1] Its fundamental properties and chemical identifiers are summarized below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₄Br₂[1][2][3][4] |

| Molecular Weight | 235.906 g/mol [1] |

| Appearance | Colorless liquid[1][4] |

| Density | 1.952 g/mL at 25 °C[5][6] |

| Melting Point | -7.0 °C[1][4][7] |

| Boiling Point | 218-220 °C[1][8] |

| Refractive Index | 1.608 (n20/D)[5][6] |

| Solubility | Insoluble in water.[8] Soluble in organic solvents.[4] |

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 108-36-1[1][2][3] |

| PubChem CID | 7927[1][4] |

| EC Number | 203-574-2[1][5] |

| SMILES | C1=CC(=CC(=C1)Br)Br[1] |

| InChI Key | JSRLURSZEMLAFO-UHFFFAOYSA-N[1] |

Synthesis of this compound

The preparation of this compound can be effectively achieved through the diazotization of 3-bromoaniline (B18343), followed by a Sandmeyer reaction using cuprous bromide.[1] This method provides a reliable route to the desired meta-substituted product.

Experimental Protocol: Sandmeyer Reaction

This protocol outlines the synthesis of this compound from 3-bromoaniline.

Materials:

-

3-bromoaniline

-

Hydrobromic acid (48%)

-

Sodium nitrite (B80452) (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ice

-

Diethyl ether

-

Sodium hydroxide (B78521) (NaOH) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Diazotization: Dissolve 3-bromoaniline in aqueous hydrobromic acid. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a chilled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C to form the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas will evolve.

-

Work-up: After the addition is complete and gas evolution has ceased, the mixture is heated (e.g., by steam distillation) to drive the reaction to completion and remove the product.

-

Extraction: Separate the organic layer. Wash it sequentially with water, dilute sodium hydroxide solution to remove any acidic impurities, and finally with water again.

-

Drying and Purification: Dry the crude this compound over an anhydrous drying agent like magnesium sulfate. The final product can be purified by distillation.

Caption: Synthesis of this compound via Sandmeyer Reaction.

Chemical Reactivity and Applications

This compound is a valuable precursor in organic synthesis, participating in various cross-coupling and substitution reactions.[4] Its bromine atoms can be selectively functionalized to create more complex molecules. For instance, it serves as a starting material in the synthesis of the antiviral drug Lufotrelvir.[1] It is also used in Suzuki coupling reactions and can undergo nitration under forcing conditions.[8]

Nitration of this compound

A key reaction is the nitration to form 1,3-Dibromo-2,4,6-trinitrobenzene, a highly nitrated compound.[9] This electrophilic aromatic substitution requires potent nitrating agents due to the deactivating nature of the two bromine atoms.[9]

Experimental Protocol: Synthesis of 1,3-Dibromo-2,4,6-trinitrobenzene

This protocol details the nitration of this compound.[9]

Materials:

-

This compound

-

Potassium nitrate (B79036) (KNO₃)

-

30% Oleum (fuming sulfuric acid)

-

Crushed ice

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound and potassium nitrate.[9]

-

Addition of Oleum: While stirring and cooling the flask in an ice bath, carefully and slowly add 30% oleum. The temperature must be maintained below 60°C.[9]

-

Heating: After the addition is complete, the mixture is carefully heated to facilitate the reaction. The progress can be monitored by appropriate analytical techniques.

-

Quenching: Once the reaction is complete, cool the mixture to room temperature. In a well-ventilated fume hood, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[9]

-

Isolation: The solid product precipitates out of the solution. Collect the solid by filtration using a Buchner funnel.

-

Washing and Drying: Wash the collected solid with cold deionized water until the filtrate is neutral to pH paper.[9] Dry the purified product in a desiccator or a vacuum oven at a low temperature.[9]

Safety Precaution: This reaction involves highly corrosive and reactive materials. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[9]

Caption: Experimental workflow for the nitration of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. Benzene, 1,3-dibromo- [webbook.nist.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 1,3-二溴苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1,3-二溴苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound [stenutz.eu]

- 8. This compound | 108-36-1 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

Spectroscopic Analysis of m-Dibromobenzene: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for m-dibromobenzene (1,3-dibromobenzene), a key intermediate in organic synthesis. The document details the nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data for this compound. Standardized experimental protocols for acquiring these spectra are presented, along with a thorough interpretation of the data. This guide is intended for researchers, scientists, and professionals in drug development and related fields who utilize spectroscopic techniques for the structural elucidation and characterization of organic molecules.

Introduction

m-Dibromobenzene (C₆H₄Br₂) is an aromatic compound in which two bromine atoms are substituted at positions 1 and 3 of the benzene (B151609) ring.[1] Accurate and comprehensive spectroscopic data are crucial for its identification, purity assessment, and as a reference for the characterization of its derivatives. This guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, FT-IR, and EI-MS spectra.

Spectroscopic Data

The following sections summarize the key spectroscopic data for m-dibromobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of m-dibromobenzene in deuterated chloroform (B151607) (CDCl₃) exhibits three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene ring.[2]

Table 1: ¹H NMR Spectroscopic Data for m-Dibromobenzene. [2]

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Assignment |

| A | 7.658 | Triplet (t) | J(A,B) ≈ 1.8 | 1H | H-2 |

| B | 7.410 | Doublet of doublets (dd) | J(B,C) ≈ 8.0, J(B,A) ≈ 1.8 | 2H | H-4, H-6 |

| C | 7.094 | Triplet (t) | J(C,B) ≈ 8.0 | 1H | H-5 |

Note: Data acquired at 89.56 MHz in CDCl₃. Slight variations in chemical shifts and coupling constants can be observed at different spectrometer frequencies (e.g., 300 MHz).[2]

The proton-decoupled ¹³C NMR spectrum of m-dibromobenzene shows four signals, corresponding to the four unique carbon environments in the molecule.[3][4]

Table 2: ¹³C NMR Spectroscopic Data for m-Dibromobenzene. [3]

| Chemical Shift (δ, ppm) | Assignment |

| 134.7 | C-2 |

| 131.5 | C-5 |

| 130.6 | C-4, C-6 |

| 121.9 | C-1, C-3 |

Infrared (IR) Spectroscopy

The FT-IR spectrum of m-dibromobenzene displays characteristic absorption bands corresponding to the vibrational modes of the aromatic ring and the carbon-bromine bonds. A comprehensive analysis of the vibrational spectra of m-dibromobenzene has been performed using both experimental techniques and density functional theory (DFT) calculations.[5][6][7][8]

Table 3: Key FT-IR Absorption Bands for m-Dibromobenzene. [7]

| Wavenumber (cm⁻¹) | Intensity | Assignment (Vibrational Mode) |

| ~3060 | Medium | Aromatic C-H stretch |

| ~1570 | Strong | Aromatic C=C ring stretch |

| ~1450 | Strong | Aromatic C=C ring stretch |

| ~1150 | Medium | In-plane C-H bend |

| ~870 | Strong | Out-of-plane C-H bend (isolated H) |

| ~770 | Strong | Out-of-plane C-H bend (adjacent H's) |

| ~670 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of m-dibromobenzene results in a characteristic molecular ion peak and several fragment ions. The presence of two bromine atoms leads to a distinctive isotopic pattern for the molecular ion and bromine-containing fragments.

Table 4: Mass Spectrometry Data for m-Dibromobenzene (EI-MS). [9]

| m/z | Relative Intensity (%) | Assignment |

| 238 | ~50 | [C₆H₄⁸¹Br₂]⁺˙ (M+4) |

| 236 | 100 | [C₆H₄⁷⁹Br⁸¹Br]⁺˙ (M+2) |

| 234 | ~50 | [C₆H₄⁷⁹Br₂]⁺˙ (M) |

| 157 | ~45 | [C₆H₄⁸¹Br]⁺ |

| 155 | ~45 | [C₆H₄⁷⁹Br]⁺ |

| 76 | ~25 | [C₆H₄]⁺˙ |

| 75 | ~35 | [C₆H₃]⁺ |

| 50 | ~30 | [C₄H₂]⁺˙ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific instrumentation used.

NMR Spectroscopy

Sample Preparation: A solution of m-dibromobenzene is prepared by dissolving approximately 10-20 mg of the neat liquid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the spectrum to the residual solvent peak.

¹H NMR Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the desired signal-to-noise ratio.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

-

Spectrometer: A 75 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

FT-IR Spectroscopy

Sample Preparation: For a liquid sample like m-dibromobenzene, the spectrum can be obtained using the neat liquid. A thin film of the liquid is prepared between two salt plates (e.g., NaCl or KBr) that are transparent to infrared radiation.[10][11][12]

Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean salt plates is recorded prior to the sample spectrum and automatically subtracted.[11]

Mass Spectrometry

Sample Introduction and Ionization: m-Dibromobenzene is a volatile liquid, making it suitable for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).[13]

GC-MS Parameters:

-

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-300.

-

Ion Source Temperature: 230 °C.[13]

Visualization of Spectroscopic Pathways

The following diagrams illustrate the signaling pathways in NMR and the fragmentation pathway in mass spectrometry.

Caption: ¹H NMR coupling interactions in m-dibromobenzene.

Caption: Proposed EI fragmentation pathway for m-dibromobenzene.

Conclusion

The spectroscopic data and protocols presented in this guide provide a robust framework for the identification and characterization of m-dibromobenzene. The ¹H and ¹³C NMR spectra confirm the substitution pattern of the aromatic ring, the FT-IR spectrum details the characteristic vibrational modes, and the EI-MS data provide information on the molecular weight and fragmentation pattern. These data are essential for quality control in synthetic processes and for the structural elucidation of related compounds.

References

- 1. This compound | C6H4Br2 | CID 7927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(108-36-1) 1H NMR [m.chemicalbook.com]

- 3. homework.study.com [homework.study.com]

- 4. This compound(108-36-1) 13C NMR spectrum [chemicalbook.com]

- 5. Experimental and theoretical investigations on the vibrational and electronic spectra of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. Benzene, 1,3-dibromo- [webbook.nist.gov]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility of 1,3-Dibromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 1,3-dibromobenzene in common organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in organic synthesis, materials science, and as an intermediate in the manufacturing of pharmaceuticals and agrochemicals.

Physicochemical Properties of this compound

This compound is a colorless to light yellow liquid at room temperature.[1] Its molecular structure, featuring a benzene (B151609) ring substituted with two bromine atoms at the meta positions, defines its physical and chemical properties, including its solubility profile. The key physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄Br₂ | [2][3] |

| Molecular Weight | 235.90 g/mol | [3][4] |

| Appearance | Colorless liquid | [1][5] |

| Density | 1.952 g/mL at 25 °C | [6] |

| Melting Point | -7 °C | [1][5] |

| Boiling Point | 218-220 °C | [5] |

| Water Solubility | 0.068 g/L | [6][7] |

Solubility Profile and Data

Based on the principle of "like dissolves like," this compound, a relatively non-polar molecule, is expected to be sparingly soluble in polar solvents like water and readily soluble in non-polar and moderately polar organic solvents.[8][9] Experimental observations confirm this, showing it dissolves well in a variety of common organic solvents.[1]

While extensive quantitative data is limited in publicly available literature, the following table summarizes the known solubility characteristics of this compound.

| Solvent Class | Solvent | Solubility Description | Reference(s) |

| Polar Protic | Water | Insoluble (0.068 g/L) | [6][7] |

| Ethanol | Soluble | [10] | |

| Aromatic | Benzene | Soluble | [10] |

| Toluene | Soluble | ||

| Ethers | Diethyl Ether | Very Soluble | [10] |

| Halogenated | Chloroform | Soluble | [10] |

| Non-Polar | Heptane | Soluble |

Note: "Soluble" and "Very Soluble" are qualitative descriptions from the cited literature. For precise applications, experimental determination of quantitative solubility at the desired temperature is recommended.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for process development, formulation, and quality control. The Shake-Flask method is a widely recognized "gold standard" for determining equilibrium solubility.[11][12]

Detailed Protocol: Equilibrium Shake-Flask Method

This method measures the thermodynamic equilibrium solubility of a compound in a specific solvent at a controlled temperature.[13][14]

-

Preparation:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed, inert container (e.g., a glass vial or flask with a screw cap). The excess solute ensures that a saturated solution is formed.[14]

-

-

Equilibration:

-

Place the sealed container in a constant temperature bath or shaker.

-

Agitate the mixture at a constant speed for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[12][13] The time required can vary and should be determined empirically.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the mixture to stand in the temperature bath for several hours to permit the undissolved solute to settle.

-

Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a pipette. It is critical to avoid disturbing the undissolved excess solute. Filtration using a syringe filter compatible with the solvent may also be employed.[14]

-

-

Analysis and Quantification:

-

Dilute the obtained aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a suitable analytical technique. Common methods include:

-

UV-Vis Spectrophotometry: Measure the absorbance at the wavelength of maximum absorption (λmax) for this compound and calculate the concentration using a pre-established calibration curve.[15][16][17]

-

High-Performance Liquid Chromatography (HPLC): Use a calibrated HPLC method for precise quantification, especially in complex mixtures.[18]

-

Nuclear Magnetic Resonance (NMR): Quantitative NMR (qNMR) can be used to determine concentration by integrating the signal of the solute relative to a known internal standard.[11][19][20]

-

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in units such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Shake-Flask method for determining solubility.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Benzene, 1,3-dibromo- [webbook.nist.gov]

- 3. This compound | C6H4Br2 | CID 7927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-ジブロモベンゼン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | 108-36-1 [chemicalbook.com]

- 7. This compound CAS#: 108-36-1 [m.chemicalbook.com]

- 8. chem.ws [chem.ws]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. Dibromobenzene - Wikipedia [en.wikipedia.org]

- 11. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. enamine.net [enamine.net]

- 14. bioassaysys.com [bioassaysys.com]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. researchgate.net [researchgate.net]

- 17. srdata.nist.gov [srdata.nist.gov]

- 18. improvedpharma.com [improvedpharma.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. scienceopen.com [scienceopen.com]

Electrophilic Aromatic Substitution on 1,3-Dibromobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. This technical guide provides an in-depth exploration of EAS reactions on 1,3-dibromobenzene. The presence of two bromine atoms on the aromatic ring significantly influences its reactivity and the regioselectivity of subsequent substitutions. Both bromine atoms are deactivating groups due to their inductive electron-withdrawing effect, making this compound less reactive than benzene. However, they are also ortho, para-directors because of the resonance donation of their lone pairs of electrons. This dual nature dictates the conditions required for substitution and the distribution of isomeric products.

In this compound, the possible substitution positions are C2, C4, C5, and C6. The C2 and C6 positions are ortho to one bromine and meta to the other. The C4 position is ortho to one and para to the other. The C5 position is meta to both bromine atoms. The interplay of inductive and resonance effects, along with steric hindrance, determines the final product distribution.

Directing Effects of Bromine Substituents

The two bromine atoms in this compound collectively influence the position of the incoming electrophile. While both are ortho, para-directing, their effects are additive.

-

Positions 2, 4, and 6: These positions are activated by resonance from at least one bromine atom, making them the most likely sites for electrophilic attack.

-

Position 5: This position is meta to both bromine atoms and is therefore the most deactivated position. However, substitution at this position can occur, particularly if it is sterically less hindered than the other positions.[1]

The following sections detail the specific outcomes of various electrophilic aromatic substitution reactions on this compound, supported by quantitative data and experimental protocols.

Nitration of this compound

The introduction of a nitro group (-NO₂) onto the this compound ring is a well-studied reaction. The reaction conditions can be controlled to favor either mononitration or polynitration.

Mononitration

Under controlled conditions, the primary product of mononitration is 1,3-dibromo-5-nitrobenzene, as the C5 position is sterically the most accessible. The formation of other isomers, such as 1,3-dibromo-2-nitrobenzene (B169743) and 1,3-dibromo-4-nitrobenzene, occurs to a lesser extent.[1]

Quantitative Data: Mononitration Product Distribution

| Product | Position of Nitration | Expected Yield Distribution (Approximate) |

| 1,3-Dibromo-5-nitrobenzene | C5 (meta to both Br) | Major Product |

| 1,3-Dibromo-4-nitrobenzene | C4/C6 (ortho/para to Br) | Minor Product |

| 1,3-Dibromo-2-nitrobenzene | C2 (ortho to both Br) | Minor Product |

Source: BenchChem, 2025[1]

Experimental Protocol: Synthesis of 1,3-Dibromo-5-nitrobenzene [1]

Materials:

-

This compound

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Methanol (for recrystallization)

-

Ice

-

Deionized Water

Procedure:

-

Preparation of the Nitrating Mixture: In a flask immersed in an ice bath, slowly add a stoichiometric equivalent of concentrated nitric acid to a measured volume of concentrated sulfuric acid with constant stirring. Allow the mixture to cool.

-

Reaction: While maintaining a low temperature with the ice bath, slowly add this compound dropwise to the stirred nitrating mixture. The rate of addition should be controlled to keep the reaction temperature below 40°C.

-

Reaction Time: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

-

Work-up: Carefully pour the reaction mixture over a large volume of crushed ice and water with stirring. This will cause the crude product to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper. A final wash with a dilute sodium bicarbonate solution can be performed to ensure all acid is removed.

-

Purification: Recrystallize the crude product from hot methanol. Allow the solution to cool slowly to form crystals, then cool further in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator.

Polynitration

Under more forcing conditions, such as the use of fuming sulfuric acid (oleum), multiple nitro groups can be introduced onto the ring.

Experimental Protocol: Synthesis of 1,3-Dibromo-2,4,6-trinitrobenzene [2]

Materials:

-

This compound

-

Potassium nitrate (B79036) (KNO₃)

-

30% Oleum (B3057394) (fuming sulfuric acid, H₂SO₄·SO₃)

-

Crushed ice

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine this compound and potassium nitrate.

-

Addition of Oleum: Carefully add 30% oleum to the reaction mixture while stirring. The initial temperature of the reaction should be maintained below 60°C, using an ice bath if necessary.

-

Reaction Time: After the initial exothermic reaction subsides, the mixture is typically heated to drive the reaction to completion.

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a large amount of crushed ice in a beaker with stirring.

-

Isolation and Washing: Collect the precipitated solid by filtration. Wash the collected solid with cold deionized water until the washings are neutral to pH paper. This step is crucial to remove any residual acid.

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Halogenation of this compound

Further halogenation of this compound, for instance with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃), leads to the formation of tribromobenzenes. The directing effects of the two existing bromine atoms guide the position of the incoming bromine.

Based on the ortho, para-directing nature of the bromine substituents, the following products are expected from the bromination of this compound:

-

1,2,4-Tribromobenzene: Substitution at the C4 (or C6) position.

-

1,3,5-Tribromobenzene: Substitution at the C5 position.

-

1,2,3-Tribromobenzene: Substitution at the C2 position.

Qualitative studies have shown that the bromination of this compound yields three isomeric tribromobenzenes, indicating that substitution occurs at the 2, 4, and 5 positions.[3]

Experimental Protocol: General Procedure for Bromination of this compound

Materials:

-

This compound

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or iron filings

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Sodium bisulfite solution

-

Sodium hydroxide (B78521) solution (dilute)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve this compound in the chosen solvent. Add a catalytic amount of iron(III) bromide or iron filings.

-

Addition of Bromine: Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, from the dropping funnel to the reaction mixture with stirring. The reaction is typically exothermic.

-

Reaction Time: After the addition is complete, the mixture may be stirred at room temperature or gently heated to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture and wash it with water, followed by a sodium bisulfite solution to remove excess bromine, and then a dilute sodium hydroxide solution to remove any acidic byproducts.

-

Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent by distillation.

-

Purification: The resulting mixture of tribromobenzene isomers can be separated by techniques such as fractional crystallization or chromatography.

Sulfonation of this compound

Sulfonation involves the introduction of a sulfonic acid group (-SO₃H). This reaction is typically carried out using concentrated sulfuric acid or fuming sulfuric acid (oleum). The sulfonation of aromatic compounds is a reversible process.[4]

Experimental Protocol: General Procedure for Sulfonation of this compound

Materials:

-

This compound

-

Fuming sulfuric acid (20-30% SO₃)

-

Ice

-

Sodium chloride

Procedure:

-

Reaction: In a flask equipped with a stirrer, carefully add this compound to fuming sulfuric acid at a controlled temperature, typically with cooling in an ice bath.

-

Reaction Time: The mixture is stirred for a specified period, and the reaction progress can be monitored by techniques like TLC.

-

Work-up: The reaction mixture is carefully poured onto ice to quench the reaction and dilute the acid.

-

Isolation: The sulfonic acid product can be isolated by "salting out" - adding sodium chloride to the aqueous solution to decrease the solubility of the sodium salt of the sulfonic acid, which then precipitates.

-

Purification: The collected solid is then washed and can be further purified by recrystallization.

Friedel-Crafts Reactions of this compound

Friedel-Crafts reactions, both alkylation and acylation, are generally challenging with deactivated aromatic rings like this compound. The strong electron-withdrawing nature of the two bromine atoms makes the ring less nucleophilic and thus less reactive towards the carbocation or acylium ion electrophiles.

Friedel-Crafts Acylation

Friedel-Crafts acylation is generally preferred over alkylation for deactivated rings as the acylium ion is more reactive than a carbocation. However, the reaction still requires harsh conditions, and yields may be low. A detailed experimental procedure for the acetylation of bromobenzene (B47551) has been reported with a yield of 28.73%, suggesting that the reaction with this compound may be possible but likely with even lower efficiency.[6]

Expected Products: Based on the directing effects, the expected major product of a Friedel-Crafts acylation of this compound would be the substitution at the C4 or C6 position, leading to 2,4-dibromoacetophenone.

Experimental Protocol: Acetylation of Bromobenzene (as a reference) [6]

Materials:

-

Bromobenzene

-

Acetic anhydride (B1165640)

-

Aluminum chloride (anhydrous)

-

Dichloromethane (dry)

-

Ice

-

Water

-

2M NaOH

-

Saturated NaCl solution

-

Calcium chloride (solid)

Procedure:

-

Reaction Setup: To a dry round-bottomed flask, add aluminum chloride, dry dichloromethane, and bromobenzene.

-

Addition of Acylating Agent: Add acetic anhydride dropwise to the stirred mixture.

-

Reflux: Heat the solution under reflux for 30 minutes.

-

Quenching: Slowly pour the reaction mixture into a beaker containing ice and water.

-

Extraction: Transfer the mixture to a separatory funnel. Collect the organic phase and wash it successively with water, 2M NaOH, and saturated NaCl solution.

-

Drying and Isolation: Dry the organic phase with solid calcium chloride, filter, and remove the solvent using a rotary evaporator to obtain the product.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation is generally not successful with strongly deactivated substrates like this compound.[7] The deactivating effect of the two bromine atoms is too strong for the relatively less reactive carbocation electrophile. Additionally, Friedel-Crafts alkylation is prone to side reactions like polyalkylation and carbocation rearrangements, although the latter is less of a concern with simple alkyl groups. For these reasons, Friedel-Crafts alkylation is not a recommended synthetic route for the alkylation of this compound.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General mechanism of electrophilic aromatic substitution on this compound.

Caption: A typical experimental workflow for electrophilic aromatic substitution.

Conclusion

The electrophilic aromatic substitution of this compound is a versatile yet challenging area of organic synthesis. The deactivating nature of the two bromine atoms necessitates carefully controlled and sometimes harsh reaction conditions. However, their ortho, para-directing effects provide a degree of regiochemical control, which can be exploited to synthesize a variety of substituted dibromobenzene derivatives. This guide has provided a comprehensive overview of the key EAS reactions on this substrate, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions, supported by available quantitative data and detailed experimental protocols. The provided visualizations of the reaction mechanism and experimental workflow serve to further clarify these processes for researchers and professionals in the field of drug development and chemical synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. websites.umich.edu [websites.umich.edu]

- 3. reddit.com [reddit.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. A simple and cost-efficient route to prepare sulfonated dihalo-monomers for synthesizing sulfonated aromatic PEMs - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06283C [pubs.rsc.org]

- 6. maths.tcd.ie [maths.tcd.ie]

- 7. chem.libretexts.org [chem.libretexts.org]

The Directing Effects of Bromine in Dibromobenzene: A Technical Guide for Electrophilic Aromatic Substitution

This technical guide provides an in-depth analysis of the directing effects of bromine substituents in the electrophilic aromatic substitution (EAS) of dibromobenzene isomers. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a detailed examination of the underlying principles, predictive models for reaction outcomes, and practical experimental methodologies.

The Dichotomous Nature of Bromine as a Substituent

In the context of electrophilic aromatic substitution, a bromine substituent exhibits a dual electronic influence on the benzene (B151609) ring. This dichotomy is central to understanding its role in directing incoming electrophiles.

-

Inductive Effect (Deactivation): Due to its high electronegativity, bromine withdraws electron density from the aromatic ring through the sigma (σ) bond. This phenomenon, known as the inductive effect, reduces the overall nucleophilicity of the benzene ring, making it less reactive towards electrophiles compared to unsubstituted benzene. Consequently, bromine is classified as a deactivating group.[1]

-

Resonance Effect (Ortho-, Para-Direction): Despite its inductive withdrawal, bromine possesses lone pairs of electrons in its p-orbitals that can be delocalized into the aromatic π-system. This electron donation via resonance stabilizes the carbocation intermediate (the arenium ion or sigma complex) formed during electrophilic attack. This stabilization is most effective when the attack occurs at the ortho or para positions, as it allows for a resonance structure where the positive charge is delocalized onto the bromine atom.[2] The intermediate for a meta attack does not benefit from this additional resonance stabilization. Therefore, while the overall reaction rate is decreased, substitution is preferentially directed to the ortho and para positions.

The interplay between the strong deactivating inductive effect and the weaker directing resonance effect is a unique characteristic of halogen substituents.[1]

References

1,3-dibromobenzene chemical structure and IUPAC nomenclature

This guide provides a comprehensive overview of the chemical structure, nomenclature, properties, and key experimental protocols related to 1,3-dibromobenzene, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Nomenclature

This compound is an organic aromatic compound with the chemical formula C₆H₄Br₂.[1] It consists of a benzene (B151609) ring substituted with two bromine atoms at the meta positions.

IUPAC Nomenclature: The systematic name for this compound is This compound .[2] This name is derived following the International Union of Pure and Applied Chemistry (IUPAC) guidelines for naming substituted benzene compounds. The prefix "di-" indicates two bromine substituents, and the numbers "1,3-" specify their locants on the benzene ring. It is also commonly referred to as m-dibromobenzene, where m stands for meta.[1][2]

Figure 1: Chemical structure of this compound.

Figure 2: Logical workflow for IUPAC nomenclature.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[1] Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₄Br₂ | [1][2][3] |

| Molar Mass | 235.90 g/mol | [1][2] |

| Appearance | Colorless liquid | [1][4] |

| Density | 1.952 g/mL at 25 °C | [1][5] |

| Melting Point | -7.0 °C (19.4 °F; 266.1 K) | [1][5] |

| Boiling Point | 218-220 °C (424-428 °F; 491-493 K) | [1][5] |

| Vapor Pressure | 5 mmHg at 66 °C | [5][6] |

| Refractive Index | 1.608 (n20/D) | [5][7] |

| Solubility in Water | 0.068 g/L | [4] |

| Log P (octanol/water) | 3.87 | [7] |

| CAS Number | 108-36-1 | [1][2][3] |

Experimental Protocols

This compound is a versatile intermediate in organic synthesis.[4] Below are detailed methodologies for its preparation and a common subsequent reaction.

This method involves the diazotization of 3-bromoaniline (B18343), followed by a copper-catalyzed substitution with bromide.[1][8]

Materials:

-

3-bromoaniline

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrobromic acid (HBr)

-

Copper(I) bromide (CuBr)

-

Ice

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

-

Diazotization: Dissolve 3-bromoaniline in aqueous HBr and cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for 15-20 minutes after the addition is complete to ensure the formation of the diazonium salt.[9]

-

Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide in HBr. Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas will evolve.

-

Work-up: After the reaction ceases, the mixture is typically steam distilled. The organic layer of the distillate is separated.

-

Purification: The organic layer is washed with sodium hydroxide (B78521) solution, then with water. It is then dried over anhydrous magnesium sulfate. The final product is purified by fractional distillation.

Figure 3: Experimental workflow for the synthesis of this compound.

This protocol describes the electrophilic aromatic substitution to introduce a nitro group onto the this compound ring.[10]

Materials:

-

This compound

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Crushed ice

-

Deionized water

Procedure:

-

Preparation of Nitrating Mixture: In a flask immersed in an ice bath, slowly and carefully add concentrated nitric acid to concentrated sulfuric acid with constant stirring.[11] Allow the mixture to cool.

-

Reaction: While maintaining the low temperature, add this compound dropwise to the stirred nitrating mixture. The rate of addition should be controlled to keep the reaction temperature below 40°C to prevent over-nitration and the formation of byproducts.[10][11]

-

Quenching: After the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice in a beaker while stirring. This will cause the nitrated product to precipitate.[10]

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the collected solid with cold deionized water until the washings are neutral to pH paper.[10] The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Applications in Synthesis

This compound serves as a key starting material in the synthesis of various complex molecules. For instance, it has been used in the synthesis of the antiviral drug Lufotrelvir.[1] The first step in this synthesis involves the formylation of this compound to 2,6-dibromobenzaldehyde (B1337937) via lithiation followed by quenching with dimethylformamide (DMF).[1] It is also used in palladium-catalyzed cross-coupling reactions and in the synthesis of polymers.[12]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H4Br2 | CID 7927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, 1,3-dibromo- [webbook.nist.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound 97 108-36-1 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. This compound [stenutz.eu]

- 8. nbinno.com [nbinno.com]

- 9. youtube.com [youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

The Industrial Versatility of 1,3-Dibromobenzene: A Technical Guide

Introduction

1,3-Dibromobenzene, a seemingly simple dihalogenated aromatic compound, serves as a cornerstone in modern industrial chemistry. Its unique substitution pattern and the reactivity of its carbon-bromine bonds make it a highly versatile building block for a diverse array of valuable products. This technical guide provides an in-depth exploration of the potential industrial applications of this compound, with a focus on its utility in the synthesis of pharmaceuticals, advanced polymers, and other specialty chemicals. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a comprehensive overview of key reactions, experimental methodologies, and quantitative data to facilitate further innovation.

Core Applications in Chemical Synthesis

This compound is a key precursor in a multitude of synthetic transformations, primarily leveraging the reactivity of its bromine substituents in cross-coupling reactions. These reactions are fundamental to the construction of complex molecular architectures.

Pharmaceutical Intermediates

The pharmaceutical industry relies heavily on versatile building blocks like this compound to construct complex active pharmaceutical ingredients (APIs).[1] Its ability to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions makes it an invaluable starting material.

A prominent example is its use in the synthesis of a key intermediate for the antiviral drug Lufotrelvir, which has been in human clinical trials for the treatment of COVID-19.[2] The initial step involves the formylation of this compound to produce 2,6-dibromobenzaldehyde.[2]

Experimental Protocol: Formylation of this compound to 2,6-Dibromobenzaldehyde

This protocol is based on the lithiation of this compound followed by quenching with an electrophilic formylating agent.

-

Materials: this compound, Lithium diisopropylamide (LDA), Tetrahydrofuran (THF), Dimethylformamide (DMF), Diethyl ether, Saturated aqueous ammonium (B1175870) chloride solution, Anhydrous magnesium sulfate.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of Lithium diisopropylamide (LDA) (1.1 equivalents) in THF to the cooled solution via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add anhydrous dimethylformamide (DMF) (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 2,6-dibromobenzaldehyde.

-

Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1][3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This compound can be coupled with various boronic acids to synthesize biaryl compounds, which are common motifs in pharmaceuticals and materials.[4]

| Entry | Aryl Boronic Acid | Product | Yield (%) | Catalyst System | Base | Solvent | Ref. |

| 1 | Phenylboronic acid | 3-Bromobiphenyl | 85 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | [4] |

| 2 | 4-Methoxyphenylboronic acid | 3-Bromo-4'-methoxybiphenyl | 92 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | [4] |

| 3 | 3,5-Dimethylphenylboronic acid | 3-Bromo-3',5'-dimethylbiphenyl | 88 | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane | [4] |

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Materials: this compound, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Sodium carbonate, Toluene, Ethanol, Water, Ethyl acetate (B1210297), Brine, Anhydrous sodium sulfate.

-

Procedure:

-

In a round-bottom flask, combine this compound (1 equivalent), phenylboronic acid (1.2 equivalents), and sodium carbonate (2 equivalents).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.02 equivalents), to the reaction mixture.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).